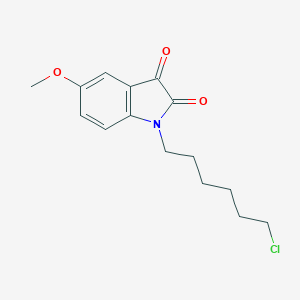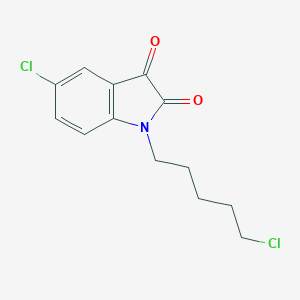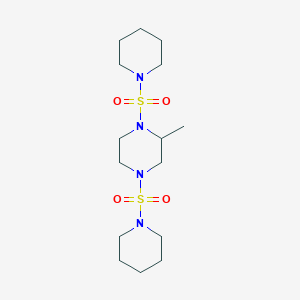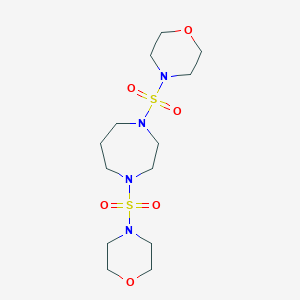![molecular formula C18H23N3O5S2 B289008 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NSC 5114 and is a potent inhibitor of the sulfonylurea receptor (SUR) that is involved in glucose metabolism and insulin secretion.
Wirkmechanismus
The mechanism of action of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves the inhibition of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound binds to the SUR and prevents the release of insulin from the pancreatic beta cells. It also inhibits the uptake of glucose by the cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine have been extensively studied. It has been found to decrease blood glucose levels in animal models of diabetes and obesity. It has also been found to inhibit the growth of certain cancer cells. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine in lab experiments include its potency as a SUR inhibitor and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, such as its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. One potential direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-naphthylsulfonyl chloride with piperazine in the presence of a base to form 4-(2-naphthylsulfonyl)-1-piperazine. The second step involves the reaction of the previous compound with morpholine in the presence of a base to form 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound has been used in studies related to diabetes, obesity, and other metabolic disorders. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C18H23N3O5S2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C18H23N3O5S2/c22-27(23,18-6-5-16-3-1-2-4-17(16)15-18)19-7-9-20(10-8-19)28(24,25)21-11-13-26-14-12-21/h1-6,15H,7-14H2 |
InChI-Schlüssel |
SVPVHLRTPFJUHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)

![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
